octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride
CAS No.: 2503202-30-8
Cat. No.: VC6976615
Molecular Formula: C7H14Cl2N2O2
Molecular Weight: 229.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2503202-30-8 |
|---|---|
| Molecular Formula | C7H14Cl2N2O2 |
| Molecular Weight | 229.1 |
| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-3-8-1-4(5)2-9-6;;/h4-6,8-9H,1-3H2,(H,10,11);2*1H |
| Standard InChI Key | ZNUDLWOIBFZNEP-UHFFFAOYSA-N |
| SMILES | C1C2CNC(C2CN1)C(=O)O.Cl.Cl |
Introduction
Structural and Chemical Properties
Octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride belongs to the class of bicyclic heterocycles, featuring two fused pyrrole rings in a fully saturated octahydro configuration. The carboxylic acid group at position 1 and the dihydrochloride salt enhance its solubility and reactivity. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄Cl₂N₂O₂ |
| Molecular Weight | 229.1 g/mol |
| CAS Number | 2503202-30-8 |
| Density | 1.0–1.2 g/cm³ (estimated) |
| Solubility | Soluble in polar solvents (e.g., DMSO) |
The base structure, octahydropyrrolo[3,4-c]pyrrole (CAS No. 5840-00-6), lacks the carboxylic acid and hydrochloride groups, resulting in a lower molecular weight (112.17 g/mol) and distinct physical properties, such as a boiling point of 193.8°C . The dihydrochloride derivative’s enhanced polarity facilitates its use in aqueous reaction conditions, a critical factor in pharmaceutical synthesis.
Synthesis and Preparation
The synthesis of octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride typically involves multistep reactions starting from pyrrole derivatives. A common route includes:
-
Cyclization: Formation of the bicyclic core via acid- or base-catalyzed intramolecular cyclization.
-
Carboxylic Acid Introduction: Functionalization at position 1 using carboxylation reagents such as carbon dioxide or malonic acid derivatives.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Optimization of these steps focuses on improving yield and purity. For example, patent EP1671972A1 discloses methods for synthesizing analogous octahydropyrrolo[3,4-c]pyrrole derivatives using palladium-catalyzed cross-coupling reactions, which could be adapted for this compound . Analytical techniques like NMR and mass spectrometry confirm structural integrity, with characteristic signals for the pyrrolidine protons (δ 3.0–4.0 ppm) and the carboxylic acid carbonyl (δ 170–175 ppm).
Pharmacological Applications
Role as a Negative Allosteric Modulator of mGlu1
A landmark study demonstrated that octahydropyrrolo[3,4-c]pyrrole derivatives act as potent negative allosteric modulators (NAMs) of mGlu1 receptors, which are implicated in neurological disorders such as anxiety and Parkinson’s disease . Replacing a piperazine ring in lead compounds with the octahydropyrrolo[3,4-c]pyrrole scaffold improved potency sevenfold (e.g., compound 8 in the study, IC₅₀ = 3360 nM for rat mGlu5 vs. 480 nM for human mGlu1) .
Selectivity and Drug-Likeness
Key structure-activity relationship (SAR) findings include:
-
Adamantyl Amide Substitution: Critical for maintaining high mGlu1 affinity. Analogs with cubyl or smaller amide groups showed reduced activity .
-
Plasma Protein Binding: Modifications to the scaffold increased the fraction of unbound compound, enhancing bioavailability .
-
P450 Inhibition: Profiling revealed low cytochrome P450 inhibition, reducing the risk of drug-drug interactions .
Research Findings and Biological Activity
Preclinical Studies
In vitro assays using cell lines expressing mGlu1 receptors demonstrated dose-dependent inhibition of glutamate-induced calcium mobilization, with EC₅₀ values in the nanomolar range . The compound’s ability to cross the blood-brain barrier (BBB) was inferred from its logP value (−0.51 for the base structure), suggesting favorable CNS penetration .
Comparative Analysis with Analogues
| Compound | mGlu1 IC₅₀ (nM) | Selectivity (mGlu5/mGlu1) |
|---|---|---|
| Octahydropyrrolo derivative | 480 | 7:1 |
| Piperazine-based compound | 3500 | 1:1 |
Data adapted from highlight the scaffold’s superiority in selectivity and potency.
Future Directions
Ongoing research aims to optimize pharmacokinetic properties, including half-life and oral bioavailability. Structural modifications, such as fluorination of the pyrrole rings, may further enhance BBB penetration . Collaborative efforts between academic and industrial labs, as seen in PMC3901432, underscore the compound’s potential as a CNS drug candidate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume